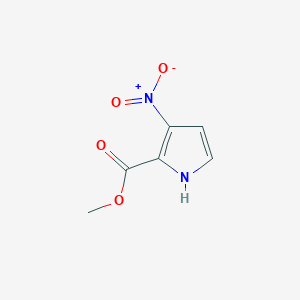

Methyl 3-nitro-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O4 |

|---|---|

Molecular Weight |

170.12 g/mol |

IUPAC Name |

methyl 3-nitro-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C6H6N2O4/c1-12-6(9)5-4(8(10)11)2-3-7-5/h2-3,7H,1H3 |

InChI Key |

JMQUTADNZQOKPI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN1)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Chemistry and Transformational Pathways of Methyl 3 Nitro 1h Pyrrole 2 Carboxylate

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrrole (B145914) ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack and reduction.

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group to an amine is a fundamental transformation, yielding methyl 3-amino-1H-pyrrole-2-carboxylate, a valuable building block for more complex molecules. nih.govnih.gov This conversion is typically achieved through catalytic hydrogenation. nih.gov

Commonly employed catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, with hydrogen gas serving as the reductant. nih.gov The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For instance, cobalt corrole (B1231805) complexes have been demonstrated to effectively mediate the homogeneous hydrogenation of various nitroarenes into their corresponding amines. nih.gov Iron catalysts under transfer hydrogenation conditions are also effective for nitro group reductions.

Table 1: Exemplary Conditions for Nitro Group Reduction

| Catalyst | Reductant | Solvent | Temperature | Pressure | Product |

| Pd/C | H₂ | Methanol/Ethanol | Room Temperature | 1-4 atm | Methyl 3-amino-1H-pyrrole-2-carboxylate |

| Raney Ni | H₂ | Ethanol | Room Temperature | 50 psi | Methyl 3-amino-1H-pyrrole-2-carboxylate |

| Co-corrole | H₂ | Various | Elevated | Various | Corresponding anilines |

| Fe(III) | Transfer Hyd. | Various | Various | N/A | Corresponding anilines |

This table presents typical conditions and is not exhaustive.

The resulting amino-pyrrole derivative is a precursor for synthesizing various heterocyclic compounds, including pyrrolo[2,3-b]pyridines and other fused systems with potential biological activity.

Nucleophilic Aromatic Substitution (SNAr) on the Nitrated Pyrrole Ring

The nitro group, being strongly electron-withdrawing, activates the pyrrole ring for nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult on electron-rich pyrrole systems. baranlab.org In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a two-step addition-elimination mechanism. pressbooks.pub The stability of the intermediate Meisenheimer complex is enhanced by the presence of electron-withdrawing groups. pressbooks.pubchemrxiv.org

While halogens are common leaving groups in SNAr reactions, the nitro group itself can act as a leaving group, particularly when positioned on an activated ring system. researchgate.net This allows for the introduction of a variety of nucleophiles, such as alkoxides, amines, and thiolates, onto the pyrrole ring. The efficiency of the nitro group as a leaving group in SNAr reactions has been demonstrated in pyridine (B92270) systems, suggesting a similar potential for nitrated pyrroles. researchgate.net However, SNAr reactions on pyrroles without strong electron-withdrawing groups are generally challenging. baranlab.org

Reactivity of the Carboxylate Ester Group

The methyl carboxylate group at the 2-position of the pyrrole ring is susceptible to various transformations common to esters, including hydrolysis, transesterification, and nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-nitro-1H-pyrrole-2-carboxylic acid, under either acidic or basic conditions. bldpharm.com Basic hydrolysis is typically achieved using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. Enzymatic approaches, for instance using Novozym 435, have also been successfully employed for the transesterification of pyrrole esters, offering a mild and selective method. nih.gov

Nucleophilic Acyl Substitution Reactions

The carboxylate ester group undergoes nucleophilic acyl substitution, a key reaction for forming amides, which are important structural motifs in many biologically active molecules. masterorganicchemistry.comunizin.orgkhanacademy.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. unizin.org

Direct reaction with amines to form amides often requires high temperatures. masterorganicchemistry.com To facilitate this transformation under milder conditions, the carboxylic acid (obtained from hydrolysis) can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orgyoutube.com The use of cyclic alkyltriphosphonate anhydrides as coupling agents has also been reported for the amidation of pyrrole carboxylates. google.com

Table 2: Common Reagents for Amide Formation from the Carboxylate Group

| Starting Material | Reagent(s) | Product |

| Methyl 3-nitro-1H-pyrrole-2-carboxylate | Amine, High Heat | 3-Nitro-1H-pyrrole-2-carboxamide |

| 3-Nitro-1H-pyrrole-2-carboxylic acid | Amine, DCC | 3-Nitro-1H-pyrrole-2-carboxamide |

| 3-Nitro-1H-pyrrole-2-carboxylic acid | 1. SOCl₂ 2. Amine | 3-Nitro-1H-pyrrole-2-carboxamide |

This table illustrates common synthetic pathways.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, is a significant reaction that can lead to the formation of 3-nitropyrrole (B1211435). nih.gov This reaction typically proceeds from the corresponding carboxylic acid, which can be obtained via hydrolysis of the methyl ester. nih.govresearchgate.net

The decarboxylation of pyrrole-2-carboxylic acids can be catalyzed by acids, particularly in strongly acidic solutions at elevated temperatures. nih.gov The mechanism may involve the protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond. nih.govresearchgate.net In some cases, the reaction is believed to proceed through the addition of water to the carboxyl group of the protonated reactant. nih.gov While decarboxylation is a fundamental reaction, it can be slow and may require specific catalysts or harsh conditions. nih.gov Silver carbonate in the presence of acetic acid has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org

Electrophilic and Nucleophilic Reactions on the Pyrrole Ring System

The pyrrole ring in this compound is electron-deficient due to the influence of the nitro group. This electronic nature dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution Beyond Nitration (e.g., Acylation, Sulfonation, Formylation)

While the pyrrole ring is generally susceptible to electrophilic attack, the presence of the deactivating nitro group in this compound makes electrophilic substitution challenging. However, under specific conditions, certain electrophilic substitutions can be achieved.

Acylation: Friedel-Crafts acylation on such an electron-poor system is generally difficult. The Vilsmeier-Haack reaction, which utilizes a milder electrophile, is a more suitable method for introducing an acyl group. chemistrysteps.com

Sulfonation: Aromatic rings can undergo sulfonation when treated with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.com The active electrophile in this reaction is protonated sulfur trioxide. masterorganicchemistry.com While specific studies on the direct sulfonation of this compound are not prevalent, the general mechanism involves the attack of the aromatic ring on the electrophile. masterorganicchemistry.comyoutube.com

Formylation: The Vilsmeier-Haack reaction is a key method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org It involves the use of a substituted formamide (B127407) (like dimethylformamide, DMF) and phosphorus oxychloride, which form a Vilsmeier reagent, a chloromethyliminium salt. chemistrysteps.comwikipedia.org This electrophile is then attacked by the aromatic ring. chemistrysteps.com For pyrrole systems, formylation typically occurs at the more electron-rich 2-position. chemistrysteps.com In the case of 1-substituted pyrroles, the ratio of α- to β-formylated products is primarily influenced by steric factors. rsc.org

| Reaction | Reagents | Product Type | Notes |

| Acylation (Vilsmeier-Haack) | DMF, POCl₃ | Acylated Pyrrole | Milder conditions compared to Friedel-Crafts. |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated Pyrrole | The active electrophile is HSO₃⁺. masterorganicchemistry.com |

| Formylation (Vilsmeier-Haack) | DMF, POCl₃ | Formylated Pyrrole | The electrophile is a chloromethyliminium salt. chemistrysteps.comwikipedia.org |

Nucleophilic Additions and Substitutions on the Ring

The electron-deficient nature of the nitropyrrole ring makes it susceptible to nucleophilic attack. This can lead to either addition or substitution products.

Nucleophilic Aromatic Substitution (SNA_r): This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group. libretexts.org For a successful S_NAr reaction, a good leaving group must be present on the ring. libretexts.org The mechanism involves the initial attack of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex. acs.orgnih.gov The nitro group is most effective at stabilizing this intermediate when it is positioned ortho or para to the site of nucleophilic attack. libretexts.org

Vicarious Nucleophilic Substitution (VNS): This is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. acs.orgnih.gov In VNS, a nucleophile containing a leaving group at the α-position attacks the aromatic ring, typically at a position activated by an electron-withdrawing group. nih.gov This is followed by a base-induced β-elimination to afford the substituted product. acs.org This method allows for the introduction of various alkyl groups onto the nitropyrrole ring system. nih.gov

Nucleophilic Conjugate Addition: Activated alkynes, particularly those in conjugation with electron-withdrawing groups like esters, are excellent Michael acceptors for nucleophilic conjugate addition. nih.govacs.org While not a direct reaction on the pyrrole ring itself, this type of reactivity is relevant to synthetic transformations involving precursors or derivatives of this compound that may contain alkyne functionalities.

| Reaction Type | Key Features | Intermediate |

| Nucleophilic Aromatic Substitution (SNA_r) | Requires a leaving group and an electron-withdrawing group. libretexts.org | Meisenheimer Complex acs.orgnih.gov |

| Vicarious Nucleophilic Substitution (VNS) | C-H functionalization using a nucleophile with a leaving group. nih.gov | Meisenheimer-type adduct nih.gov |

| Nucleophilic Conjugate Addition | Attack of a nucleophile on an activated alkyne. nih.govacs.org | Stabilized carbanion |

Palladium-Mediated Cross-Coupling Reactions of Nitropyrrole Systems

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. biointerfaceresearch.com These reactions are highly valuable for the derivatization of heterocyclic systems, including nitropyrroles.

The general catalytic cycle for many palladium cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comnih.govyoutube.com It is a versatile method for forming C-C bonds and is compatible with a wide range of functional groups. nih.gov For nitropyrrole systems, a halogenated derivative (e.g., a bromo- or iodo-nitropyrrole) is required as the electrophilic coupling partner.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyoutube.com This reaction is particularly useful for the synthesis of substituted alkenes, often with high trans selectivity. organic-chemistry.org Intramolecular Heck reactions are also highly efficient for constructing cyclic systems. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. researchgate.net It is a primary method for the synthesis of substituted alkynes. researchgate.net

| Reaction | Electrophile | Nucleophile | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate | Organoboron Compound | C-C |

| Heck | Aryl/Vinyl Halide | Alkene | C-C |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | C-C (sp-sp²) researchgate.net |

Chemo- and Regioselective Transformations

The presence of multiple reactive sites and functional groups in this compound and its derivatives necessitates careful control of chemo- and regioselectivity in synthetic transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the context of nitropyrrole systems, this could involve, for example, the selective reduction of the nitro group in the presence of the ester, or vice versa. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity. One-pot reactions, where multiple transformations occur in a single reaction vessel, often rely on precise chemoselective control. nih.gov

Regioselectivity: This relates to the control of the position of a chemical reaction. For electrophilic substitutions on the pyrrole ring, the directing effects of the existing substituents determine the regiochemical outcome. For instance, in the Vilsmeier-Haack formylation of 1-substituted pyrroles, the regioselectivity is largely governed by steric hindrance. rsc.org Similarly, in palladium-catalyzed C-H functionalization reactions like the oxidative Heck reaction, the choice of ligand can be used to control the regioselectivity of the C-H activation step. rsc.org The regioselective nitration of indoles, a related heterocyclic system, has been achieved under non-acidic conditions, highlighting the importance of developing mild and selective methods. nih.gov

| Selectivity Type | Influencing Factors | Example |

| Chemoselectivity | Reagents, Reaction Conditions | Selective reduction of a nitro group over an ester. |

| Regioselectivity | Steric Hindrance, Directing Effects of Substituents, Ligands in Catalysis | Vilsmeier-Haack formylation of 1-substituted pyrroles. rsc.org |

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 3 Nitro 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopic Assignments and Analysis

The ¹H NMR spectrum of Methyl 3-nitro-1H-pyrrole-2-carboxylate is anticipated to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the methyl ester group. The electron-withdrawing nature of the nitro and carboxylate groups significantly influences the chemical shifts of the pyrrole protons.

The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 9.0-12.0 ppm, due to its acidic nature and potential for hydrogen bonding. The two protons on the pyrrole ring, H-4 and H-5, will appear as doublets due to coupling with each other. The H-5 proton is expected to be more deshielded and resonate at a lower field compared to the H-4 proton, owing to the anisotropic effect of the adjacent ester group and the electron-withdrawing nitro group. The methyl protons of the ester group will present as a sharp singlet, typically around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 9.0 - 12.0 | br s | - |

| H-5 | 7.0 - 7.5 | d | 2.5 - 3.5 |

| H-4 | 6.5 - 7.0 | d | 2.5 - 3.5 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Note: These are predicted values based on the analysis of similar pyrrole derivatives. Actual experimental values may vary.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-165 ppm. The carbon atoms of the pyrrole ring will have their resonances influenced by the attached substituents. The C-2 and C-3 carbons, being directly attached to the electron-withdrawing carboxylate and nitro groups, respectively, will be significantly deshielded. The C-5 carbon will also be deshielded, though to a lesser extent than C-2 and C-3. The C-4 carbon is expected to be the most shielded of the ring carbons. The methyl carbon of the ester group will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 160 - 165 |

| C-3 | 140 - 145 |

| C-2 | 130 - 135 |

| C-5 | 120 - 125 |

| C-4 | 110 - 115 |

| -OCH₃ | 50 - 55 |

Note: These are predicted values based on the analysis of similar pyrrole derivatives. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H-4 and H-5 protons, confirming their scalar coupling and adjacency on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the C-4 and C-5 signals based on the previously assigned H-4 and H-5 resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-2 carbon.

The H-4 proton to the C-2, C-3, and C-5 carbons.

The H-5 proton to the C-3 and C-4 carbons.

The N-H proton to the C-2 and C-5 carbons.

These correlations would provide definitive evidence for the connectivity of the functional groups and the substitution pattern on the pyrrole ring.

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound will be dominated by the vibrational modes of the N-H, C=O, and NO₂ functional groups.

N-H Stretching: A prominent band corresponding to the N-H stretching vibration is expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. Its position and broadness can be indicative of hydrogen bonding.

C=O Stretching: A strong absorption due to the carbonyl stretch of the ester group will be observed in the IR spectrum, generally in the range of 1700-1730 cm⁻¹.

NO₂ Stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1380 cm⁻¹. These are usually strong bands in both IR and Raman spectra.

C-N Stretching: The stretching vibration of the C-NO₂ bond is expected in the 800-900 cm⁻¹ region.

Pyrrole Ring Vibrations: The C-H and C-C stretching and bending vibrations of the pyrrole ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O (ester) | Stretching | 1700 - 1730 |

| NO₂ | Asymmetric Stretching | 1520 - 1560 |

| NO₂ | Symmetric Stretching | 1340 - 1380 |

| C-O (ester) | Stretching | 1200 - 1300 |

| C-N (nitro) | Stretching | 800 - 900 |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Molecular Vibrational Mode Assignment

A complete assignment of all vibrational modes can be achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). By calculating the vibrational frequencies and their corresponding atomic displacements, each observed band in the IR and Raman spectra can be assigned to a specific molecular motion. This detailed analysis would confirm the presence of all functional groups and provide further evidence for the proposed molecular structure. For instance, the in-plane and out-of-plane bending modes of the pyrrole ring and the various deformation modes of the ester and nitro groups can be identified, offering a comprehensive vibrational profile of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of molecules. For this compound, this analysis reveals key insights into its electronic transitions and the nature of its chromophoric system.

The UV-Vis spectrum of a molecule is dictated by the electronic transitions from occupied molecular orbitals to unoccupied ones. In the case of this compound, the principal chromophore is the nitropyrrole ring system. The electronic structure of this system is characterized by the interaction between the π-electrons of the pyrrole ring, the nitro group (a strong electron-withdrawing group), and the methoxycarbonyl group.

The expected electronic transitions for this compound would primarily be of the π → π* and n → π* types. The pyrrole ring and the nitro group both contain π systems, leading to π → π* transitions, which are typically intense. The oxygen atoms of the nitro and ester groups possess non-bonding electrons (n), allowing for n → π* transitions, which are generally weaker.

A comprehensive analysis would involve dissolving the compound in various solvents to observe any solvatochromic shifts, which can provide further information about the polarity of the ground and excited states.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity |

|---|---|---|

| π → π* | π (pyrrole ring, C=O, NO₂) → π* | High |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is C₆H₆N₂O₄. bldpharm.com

The calculated exact mass (monoisotopic mass) for this formula is 170.0328 Da. An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₄ |

| Calculated Exact Mass | 170.0328 Da |

| Expected Experimental Mass | ~170.0328 ± 0.0005 Da |

While a specific high-resolution mass spectrum for this compound is not available, data for an isomeric compound, Methyl 5-nitro-1H-pyrrole-2-carboxylate, confirms the same molecular formula and weight. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not present in the searched crystallographic databases, analysis of closely related structures provides valuable predictive insights into its likely solid-state conformation.

For instance, the crystal structure of other functionalized nitropyrrole derivatives has been reported, revealing key structural features. researchgate.net It is anticipated that in the crystal lattice of this compound, the pyrrole ring would be essentially planar. The nitro group and the methyl carboxylate substituent would likely exhibit some degree of torsion with respect to the plane of the pyrrole ring, influenced by steric hindrance and crystal packing forces.

Intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the oxygen atoms of the nitro and carbonyl groups, would play a significant role in stabilizing the crystal structure. Pi-stacking interactions between the aromatic pyrrole rings of adjacent molecules are also a possibility.

Table 3: Predicted Crystallographic Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Feature |

|---|---|

| Crystal System | (Not Determined) |

| Space Group | (Not Determined) |

| Key Bond Lengths | C-N (nitro), C=O (ester), C-O (ester) within expected ranges |

| Key Bond Angles | Angles around sp² carbons of the pyrrole ring ~120° |

The definitive crystal structure, once determined, would provide a wealth of information for understanding the molecule's physical properties and its interactions in a biological or material context.

Computational and Theoretical Investigations into Methyl 3 Nitro 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for predicting the geometric and electronic properties of molecules. These methods allow for a detailed understanding of the behavior of electrons and nuclei within a molecule, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional wave-function-based methods, allowing for the study of larger and more complex systems.

For "Methyl 3-nitro-1H-pyrrole-2-carboxylate," DFT calculations would be instrumental in optimizing the molecular geometry to find the most stable conformation. Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-311+G(d,p), are commonly used for such tasks. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. Furthermore, DFT is used to calculate a wide range of molecular properties, including vibrational frequencies, infrared spectra, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net In studies of related nitro-aromatic compounds, DFT has been successfully used to determine heats of formation and to assess thermal stability. researchgate.net

Ab initio Molecular Orbital (MO) Calculations

Ab initio (from first principles) molecular orbital methods are based on solving the Schrödinger equation without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous and systematic way to approach the exact solution of the electronic structure problem.

For "this compound," ab initio calculations would provide a high-accuracy benchmark for the results obtained from DFT. While computationally more demanding, methods like MP2 can better account for electron correlation effects, which are important for accurately describing non-covalent interactions and electronic properties. Ab initio calculations would be particularly useful for obtaining precise ionization potentials and electron affinities. Studies on the parent pyrrole (B145914) molecule have utilized large basis set ab initio SCF calculations to provide a detailed analysis of molecular wave functions and orbital energies.

Molecular Mechanics (MM) and Force Field Development

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Instead of dealing with electrons and wave functions, MM treats atoms as balls and bonds as springs. The energy of a molecule is calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.

For a molecule like "this compound," molecular mechanics would be employed to study large-scale conformational changes and intermolecular interactions, for instance, in a crystal lattice or in solution. While less accurate for electronic properties, MM is much faster than quantum mechanical methods, making it suitable for molecular dynamics simulations. The development of a specific force field for this molecule would involve parameterizing bond stretching, angle bending, and torsional terms to reproduce experimental data or high-level quantum chemical calculations.

Electronic Structure and Molecular Properties Analysis

The electronic structure and properties of "this compound" are dictated by the combination of its aromatic pyrrole core and the attached functional groups. The nitro group at the 3-position and the methyl carboxylate group at the 2-position are both electron-withdrawing, which significantly influences the electron distribution within the molecule.

Charge Distribution and Atomic Charges

The distribution of electron density in a molecule is fundamental to its chemical reactivity and physical properties. Computational methods can provide a quantitative measure of the partial charge on each atom.

In "this compound," the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges due to their high electronegativity and the resonance delocalization of the nitro group. Similarly, the oxygen atoms of the methyl carboxylate group will also be negatively charged. Conversely, the carbon atom of the carboxylate group and the nitrogen atom of the nitro group will be electropositive. The pyrrole ring itself will experience a net withdrawal of electron density, with the carbon atoms adjacent to the substituents being the most affected. This charge distribution can be calculated using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Table 1: Hypothetical Calculated Atomic Charges for this compound using NBO Analysis (Note: These are illustrative values based on chemical principles, not from a direct published study on this molecule.)

| Atom | Hypothetical Charge (e) |

| N (pyrrole) | -0.45 |

| C2 (pyrrole) | +0.60 |

| C3 (pyrrole) | -0.10 |

| N (nitro) | +0.95 |

| O (nitro) | -0.65 |

| C (carboxylate) | +0.80 |

| O (ester) | -0.55 |

| O (carbonyl) | -0.60 |

Molecular Dipole Moments

Table 2: Illustrative Calculated Dipole Moment Components for this compound (Note: These are illustrative values based on chemical principles, not from a direct published study on this molecule.)

| Dipole Component | Hypothetical Value (Debye) |

| μx | 2.5 |

| μy | -1.8 |

| μz | 0.2 |

| Total Dipole Moment (μ) | 3.08 |

Conformational Landscape and Energy Profiles

The conformational landscape of this compound is determined by the rotational freedom of its substituent groups and the potential for tautomerism within the pyrrole ring.

For this compound, the rotational barrier of the nitro group would be influenced by steric and electronic interactions with the adjacent methyl carboxylate group and the pyrrole ring. DFT calculations would be necessary to determine the precise energy profile for this rotation. Similarly, the rotation of the methyl carboxylate group would also have an associated energy barrier. In some molecular systems, certain methyl groups can exhibit very low rotational barriers, leading to faster dynamics. nih.gov

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. Pyrrole and its derivatives can exhibit prototropic tautomerism. acs.orgresearchgate.net For this compound, different tautomeric forms can be envisioned, involving the migration of the proton from the nitrogen atom to one of the oxygen atoms of the nitro group or the carbonyl oxygen of the ester group.

Computational studies on the tautomerization of pyrrole derivatives and other heterocyclic systems have shown that the relative stability of different tautomers can be evaluated by calculating their energies. acs.orgresearchgate.netsemanticscholar.org The energy barriers for the interconversion between tautomers can also be determined, providing insight into the kinetics of the tautomerization process. researchgate.netsemanticscholar.org The presence of substituents significantly influences the tautomeric equilibrium. Electron-withdrawing groups, like the nitro group, can affect the electronic structure and, consequently, the relative stability of the tautomers. researchgate.net The solvent environment can also play a crucial role in tautomeric equilibria. researchgate.net

Intermolecular Interactions and Stacking Energies

The intermolecular forces in this compound are critical for understanding its solid-state structure and its interactions with other molecules.

As a polar molecule, this compound will exhibit dipole-dipole interactions. libretexts.orgsolubilityofthings.com These are electrostatic forces that arise from the attraction between the positive end of one polar molecule and the negative end of another. chemistrysteps.comkhanacademy.org The strength of these interactions depends on the magnitude of the molecular dipole moment. solubilityofthings.com

In addition to dipole-dipole forces, London dispersion forces are also present. libretexts.org These are weaker intermolecular forces that arise from temporary fluctuations in electron distribution, creating instantaneous dipoles. libretexts.orgchemistrysteps.com

The stacking of aromatic rings is a common feature in the solid-state structures of many organic molecules. Computational analyses of the stacking interactions of 3-nitropyrrole (B1211435) with nucleobases have been performed using molecular orbital and density functional theory calculations. nih.govnih.gov These studies have shown that London dispersion energy is important for stabilizing the stacked dimers, while electrostatic interactions determine the relative orientation of the molecules within the dimer. nih.gov Similar stacking interactions, driven by a combination of dispersion and electrostatic forces, would be expected for this compound. The π–π stacking distances in such systems are typically around 3.4 Å. nih.gov

Thermodynamic and Kinetic Stability Studies

The thermodynamic and kinetic stability of this compound can be investigated using computational methods. Thermodynamic stability refers to the relative energy of the molecule, while kinetic stability relates to the energy barriers for its decomposition or reaction.

DFT calculations can be employed to study the thermodynamic and kinetic aspects of chemical reactions, such as dissociative adsorption on metal surfaces. rsc.org For energetic materials, understanding the decomposition pathways is crucial. dtic.mil Kinetic studies of reactions involving related nitro-containing complexes have been performed, often revealing mechanisms that involve pre-equilibrium steps followed by the main reaction. researchgate.net

Enthalpy of Formation and Bond Dissociation Energies

The enthalpy of formation (ΔHf°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. A positive enthalpy of formation indicates that the molecule is less stable than its elemental components, which is a common characteristic of many energetic materials. For nitro-substituted heterocyclic compounds, the enthalpy of formation is a key indicator of their potential energy content.

Bond Dissociation Energy (BDE) is another critical parameter, representing the enthalpy change required to break a specific bond homolytically. In the context of nitroaromatic compounds, the BDE of the C-NO2 bond is of particular interest as it is often the weakest bond in the molecule and its cleavage is typically the initial step in thermal decomposition. scispace.com A lower BDE for the C-NO2 bond suggests lower thermal stability.

The stability of such compounds is a balance between the aromaticity of the pyrrole ring and the energetic contribution of the nitro group. The position of the nitro group and the presence of other substituents, like the methyl carboxylate group, further modulate these properties. Theoretical calculations on related nitroaromatic compounds have shown that the bond dissociation energies can be influenced by the electronic environment of the C-NO2 bond. scispace.com

Table 1: Representative Calculated Thermochemical Data for a Substituted Nitropyrrole

| Property | Representative Value | Unit |

| Enthalpy of Formation (gas phase) | +50 to +150 | kJ/mol |

| C-NO2 Bond Dissociation Energy | 200 to 250 | kJ/mol |

| N-H Bond Dissociation Energy | 350 to 450 | kJ/mol |

Note: The values in this table are representative and intended for illustrative purposes, as specific data for this compound were not found in the reviewed literature. The actual values would require specific computational modeling of the molecule.

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanisms involving this compound is crucial for predicting its reactivity and for the rational design of synthetic pathways. Computational chemistry allows for the detailed exploration of potential reaction coordinates, the identification of transition states, and the calculation of activation energies, thereby elucidating the most probable mechanistic pathways.

The nitration of pyrrole itself is a well-studied electrophilic aromatic substitution reaction. Due to the high reactivity of the pyrrole ring, the reaction conditions must be carefully controlled to avoid polymerization. quimicaorganica.org Typically, a milder nitrating agent than the standard nitric acid/sulfuric acid mixture, such as nitric acid in acetic anhydride (B1165640), is used. quimicaorganica.org The substitution pattern is highly regioselective, with the electrophile preferentially attacking the C2 or C5 positions due to the greater stability of the resulting cationic intermediate (arenium ion), which can be rationalized through resonance structures. quimicaorganica.org For a 2-substituted pyrrole like methyl 1H-pyrrole-2-carboxylate, nitration would be expected to occur at the C5 or C3 positions, with the electronic and steric effects of the carboxylate group influencing the outcome.

Beyond electrophilic substitution, theoretical studies have also investigated other reaction types involving pyrrole derivatives. For instance, cycloaddition reactions of nitrosoalkenes with pyrrole have been studied computationally, revealing that the reaction proceeds via a hetero-Diels-Alder mechanism followed by ring-opening of the cycloadduct. frontiersin.org The regioselectivity of such reactions is a key aspect explored through transition state analysis. frontiersin.org

While specific transition state analyses for reactions involving this compound were not found in the searched literature, the general principles derived from studies of related compounds would apply. A theoretical investigation of a reaction, for example, the further nitration or a nucleophilic substitution on the pyrrole ring, would involve:

Mapping the Potential Energy Surface: Identifying the reactants, products, and any intermediates.

Locating Transition States: Finding the saddle point on the potential energy surface that connects the reactants (or intermediates) to the products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing the Transition State Structure: Examining the geometry of the transition state to understand the nature of bond breaking and bond formation.

Such studies would provide invaluable information on the kinetic feasibility of different reaction pathways and the factors controlling product distribution.

Advanced Applications and Derivatizations of Methyl 3 Nitro 1h Pyrrole 2 Carboxylate in Chemical Science

Strategic Use as a Synthetic Intermediate in Heterocyclic Chemistry

The strategic placement of the nitro and ester functionalities on the pyrrole (B145914) core of Methyl 3-nitro-1H-pyrrole-2-carboxylate makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic structures. Similarly, the ester group can be hydrolyzed to a carboxylic acid or converted to an amide, providing further handles for elaboration.

One key application of pyrrole derivatives is in the synthesis of fused systems like pyrrolo[2,3-d]pyrimidines, which are known for their biological activities. ekb.eg The general strategy often involves the construction of a pyrimidine (B1678525) ring onto the pyrrole scaffold. While specific examples starting directly from this compound are not extensively documented in readily available literature, the transformation of analogous pyrrole-2-carboxylates is well-established. For instance, the synthesis of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives has been achieved from methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, highlighting the utility of substituted pyrrole carboxylates in building complex heterocyclic frameworks. mdpi.com

Furthermore, pyrrole-2-carboxylates serve as precursors for the synthesis of porphyrins and their analogues. The general approach involves the condensation of appropriately substituted pyrrole units. While direct use of the title compound in porphyrin synthesis is not prominently reported, the functional groups it possesses are amenable to transformations that could lead to suitable porphyrin precursors.

The reactivity of the pyrrole ring in this compound also allows for various substitution reactions, further expanding its utility as a synthetic intermediate.

Role in the Total Synthesis of Nitropyrrole-Containing Natural Products and Analogues

Nitropyrrole-containing natural products are a class of marine alkaloids with interesting biological activities. This compound represents a key building block for the synthesis of these complex molecules and their analogues. The presence of the nitro group is particularly significant for this application.

A prominent family of marine alkaloids is the lamellarins, which possess a 3,4-diarylpyrrole-2-carboxylate core. The total synthesis of lamellarin analogues often employs strategies that build upon a central pyrrole ring. For instance, pyrazole-based lamellarin O analogues have been synthesized from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, which were further functionalized using bromination and Suzuki cross-coupling reactions. nih.gov This highlights a general strategy where a substituted five-membered heterocycle carboxylate is a key starting material.

While direct total syntheses starting from this compound are not widely reported, its structure is highly relevant. The nitro group at the 3-position can be a precursor to one of the aryl groups via reduction to an amine, diazotization, and subsequent cross-coupling reactions. The methyl carboxylate at the 2-position is a common feature in many lamellarin-type alkaloids.

The synthesis of lamellarin R, lukianol A, and lamellarin O has been achieved using the Barton-Zard reaction to construct the pyrrole core. rsc.org Other approaches to the lamellarin skeleton involve the use of pre-functionalized pyrrole esters. For example, the synthesis of lamellarin D trimethyl ether and lamellarin H has been accomplished starting from a chalcone (B49325) and glycine (B1666218) ethyl ester hydrochloride to form a tri-substituted pyrrole-2-carboxylate, which then undergoes further arylations. nih.gov

The table below presents key natural products containing a substituted pyrrole core, for which this compound could serve as a potential, albeit not yet explicitly documented, starting material.

| Natural Product/Analogue | Core Structure | Key Synthetic Strategies | Reference |

| Lamellarin O Analogues | 3,4-Diaryl-1H-pyrazole-5-carboxylate | Suzuki cross-coupling | nih.gov |

| Lamellarin R, Lukianol A, Lamellarin O | 3,4-Diarylpyrrole-2-carboxylate | Barton-Zard reaction | rsc.org |

| Lamellarin D and H Analogues | Tri-substituted pyrrole-2-carboxylate | Electrocyclic ring closure, Suzuki cross-coupling | nih.gov |

Exploitation in the Creation of Novel Organic Materials

The unique electronic properties of the pyrrole ring make it a valuable component in the design of novel organic materials. Polypyrrole and its derivatives are well-known conducting polymers with a range of applications. nih.gov The functionalization of the pyrrole monomer can be used to tune the properties of the resulting polymer.

While the direct polymerization of this compound is not extensively described, the presence of the nitro and ester groups offers possibilities for creating functional polymers. The nitro group, being strongly electron-withdrawing, can significantly alter the electronic properties of the polymer backbone. It is known that polymers modified with nitro groups can show altered solubility and electronic characteristics. mdpi.com

The general synthesis of polypyrrole is achieved through chemical or electrochemical oxidation of the pyrrole monomer. nih.gov The properties of the resulting polymer can be influenced by the choice of dopant ions incorporated during the synthesis. nih.gov Covalent post-modification of pre-formed conducting polymers is another strategy to introduce desired functionalities. mdpi.com

Although specific research on materials derived from this compound is limited, the principles of conducting polymer chemistry suggest its potential as a monomer for creating new materials with tailored electronic and physical properties.

Applications in Supramolecular Chemistry and Molecular Recognition

Pyrrole-based structures are widely used in supramolecular chemistry, particularly as receptors for anion recognition. The N-H proton of the pyrrole ring is an effective hydrogen bond donor, enabling the binding of anionic guest species. nih.gov

Macrocyclic receptors containing pyrrole units, such as calix nih.govpyrroles, have demonstrated high affinity and selectivity for various anions. rsc.org More complex receptors incorporating pyrrole-amide motifs have been designed for the enantioselective recognition of chiral carboxylates. nih.gov These receptors often feature a preorganized cavity lined with hydrogen bond donors, including the pyrrole N-H and amide N-H groups, which interact with the guest anion. nih.gov

While there are no specific reports on the use of this compound in supramolecular applications, its structure contains the essential pyrrole N-H group. The nitro and ester groups could be modified to incorporate this pyrrole unit into larger macrocyclic or acyclic receptor frameworks. The electron-withdrawing nature of these substituents would also modulate the acidity of the pyrrole N-H, potentially influencing its anion binding properties.

Another related area is the development of molecularly imprinted polymers (MIPs) for the selective recognition of target molecules. MIPs are synthetic polymers with tailored binding sites for a specific template molecule. sigmaaldrich.com While the direct use of this compound as a functional monomer in MIPs for anion sensing has not been documented, pyrrole itself has been used as a functional monomer in the electrochemical polymerization to create MIPs for the detection of explosives. sigmaaldrich.com This suggests the potential for appropriately functionalized pyrrole derivatives to be employed in the creation of selective sensors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-nitro-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with nitration of methyl pyrrole-2-carboxylate derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Monitor regioselectivity using thin-layer chromatography (TLC) and optimize reaction temperature (0–5°C) to minimize side products. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the ester group. Use low temperatures to suppress over-nitration.

Q. How can crystallographic data for this compound be obtained and refined to validate molecular geometry?

- Methodology : Grow single crystals via slow evaporation from ethanol or dichloromethane. Collect X-ray diffraction data (e.g., Cu-Kα radiation) and refine using SHELXL . Validate planarity of the pyrrole ring and nitro/ester substituent angles (e.g., dihedral angles <5° between planes) .

- Software : Use WinGX for data integration and ORTEP-3 for molecular visualization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodology :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. Compare chemical shifts with analogous compounds (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate δ ~6.3–7.5 ppm for aromatic protons) .

- IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can computational methods predict synthetic pathways for novel derivatives of this compound?

- Methodology : Use retrosynthetic AI tools (e.g., Template_relevance Reaxys) to propose feasible routes for functionalization (e.g., Suzuki coupling at the 5-position). Validate with DFT-based transition-state modeling to assess reaction barriers .

- Case Study : For diastereoselective synthesis, apply chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cycloadditions) guided by computational steric maps .

Q. What experimental strategies address contradictions between crystallographic and spectroscopic data (e.g., unexpected bond lengths or tautomerism)?

- Methodology :

- XRD vs. NMR : If XRD shows planarity but NMR suggests dynamic behavior (e.g., tautomerism), perform variable-temperature NMR to detect exchange broadening.

- Validation : Use SHELXL’s ADDSYM function to check for missed symmetry elements or disorder modeling .

- Example : For nitro group torsional flexibility, compare XRD-derived thermal parameters (B-factors) with molecular dynamics simulations.

Q. How can researchers design experiments to study the compound’s reactivity in heterocyclic transformations (e.g., cycloadditions or ring functionalization)?

- Methodology :

- Cycloadditions : React with electron-deficient dienophiles (e.g., maleimides) under thermal or microwave conditions. Monitor regioselectivity via LC-MS and isolate products via preparative HPLC .

- Functionalization : Use Pd-catalyzed cross-coupling (e.g., Heck or Sonogashira) at the pyrrole 4-position. Optimize ligand/base systems (e.g., XPhos/K₃PO₄) for C–N bond retention .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across derivatives?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, logP) with bioactivity (e.g., IC₅₀). Use SHELX’s validation tools to exclude outliers from crystallographic datasets .

Q. How can researchers leverage high-throughput crystallography to screen polymorphs or co-crystals of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.